![molecular formula C22H16N2O B12891306 (E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine CAS No. 61125-37-9](/img/structure/B12891306.png)
(E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine is an organic compound characterized by its unique structure, which includes a phenyl group, an oxazole ring, and a methanimine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine typically involves the condensation of an aldehyde with an amine in the presence of a catalyst. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve more scalable techniques such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylethanol: An aromatic compound with similar structural features.
p-Hydroxyphenylethanol: Contains a hydroxyl group, making it more polar.
4-Hydroxybenzaldehyde: An aldehyde with a hydroxyl group on the aromatic ring.
Uniqueness
(E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine is unique due to its combination of a phenyl group, an oxazole ring, and a methanimine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
61125-37-9 |
|---|---|
Fórmula molecular |
C22H16N2O |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
1-phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C22H16N2O/c1-3-7-17(8-4-1)15-23-20-13-11-19(12-14-20)22-24-16-21(25-22)18-9-5-2-6-10-18/h1-16H |
Clave InChI |
KLBJIHSFXXTRGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=NC=C(O3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12891225.png)
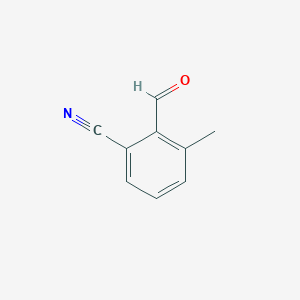
![2-(3-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12891242.png)

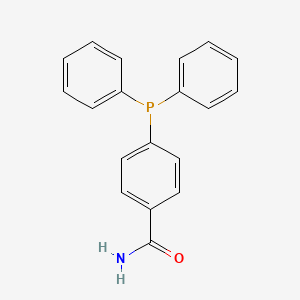
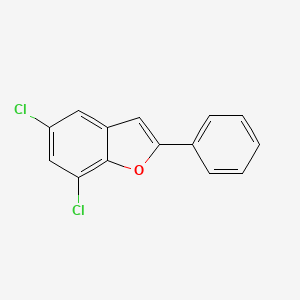
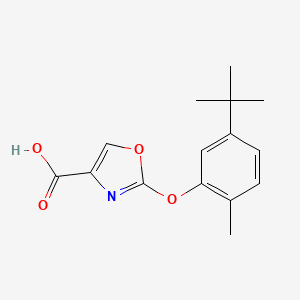
![4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12891279.png)
![2-(Aminomethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12891287.png)

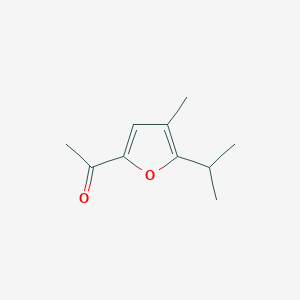
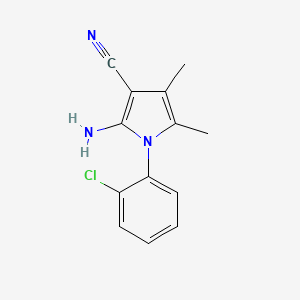
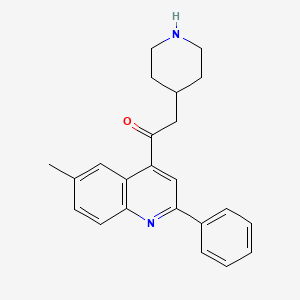
![1H-Pyrrolo[2,3-b]pyridine, 4-(3-fluorophenyl)-3-(2-thienylthio)-](/img/structure/B12891315.png)
